molecular formula C11H14ClN5O B8300471 2-Chloro-9-(tetrahydro-2H-pyran-4-ylmethyl)-9H-purin-6-amine

2-Chloro-9-(tetrahydro-2H-pyran-4-ylmethyl)-9H-purin-6-amine

Cat. No. B8300471
M. Wt: 267.71 g/mol
InChI Key: DTIJTUDMJDBRGN-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

2,6-dichloro-9-(tetrahydro-2H-pyran-4-ylmethyl)-9H-purine (3.08 g, containing triphenylphosphine oxide) was heated with 2M ammonia in IPA (50 mL) at 50° C., overnight. The reaction mixture was then evaporated to dryness to give a yellow solid. This material (3.2089 g) was recrystallised using methanol (50 mL) and after cooling the resultant solid was filtered and washed with methanol (5 mL) to give the title compound (1.5554 g). The filtrate was evaporated and recrystallised from methanol (25 mL) and after cooling the resultant solid was filtered to give a second crop (0.2324 g) and was consistent with first batch by NMR and LCMS.
Name
2,6-dichloro-9-(tetrahydro-2H-pyran-4-ylmethyl)-9H-purine
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:4](Cl)[N:3]=1.[NH3:19]>CC(O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[C:4]([NH2:19])[N:3]=1

Inputs

Step One
Name
2,6-dichloro-9-(tetrahydro-2H-pyran-4-ylmethyl)-9H-purine
Quantity
3.08 g
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC1CCOCC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
This material (3.2089 g) was recrystallised
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the resultant solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol (5 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5554 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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